

Metronidazole hydrochloride chemical properties and structure

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Compound of Interest

Compound Name: Metronidazole Hydrochloride

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Metronidazole Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to **Metronidazole Hydrochloride**. It is intended to serve as a technical resource for professionals in the fields of pharmaceutical research, drug development, and chemical analysis.

Introduction

Metronidazole hydrochloride is the hydrochloride salt form of metronidazole, a synthetic nitroimidazole derivative.^[1] It is created from an equimolar mixture of metronidazole and hydrogen chloride.^{[1][2]} This compound is widely utilized for its potent antibacterial and antiprotozoal activities.^{[1][3]} Metronidazole itself is a prodrug, meaning it is converted into its active form after administration.^{[4][5]} Its mechanism of action is selective for anaerobic and microaerophilic organisms, which can reduce its nitro group to a cytotoxic intermediate.^{[4][5]} This active form disrupts DNA's helical structure, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately causing cell death.^{[4][5]} The hydrochloride salt is specifically formulated for intravenous use.^{[5][6][7]}

Chemical Structure and Identification

Metronidazole hydrochloride consists of the protonated form of the metronidazole molecule and a chloride counter-ion. The core structure is a 2-methyl-5-nitroimidazole ring substituted with an ethanol group.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride	[1]
CAS Number	69198-10-3	[1][2][3]
Molecular Formula	C ₆ H ₁₀ ClN ₃ O ₃	[1][2][3][8]
SMILES	CC1=NC=C(N1CCO)-- INVALID-LINK--[O-].Cl	[1]
InChI	InChI=1S/C6H9N3O3.ClH/c1- 5-7-4-6(9(11)12)8(5)2-3- 10;/h4,10H,2-3H2,1H3;1H	[1][3][8]
InChIKey	FPTPAIQTXYFGJC- UHFFFAOYSA-N	[3]

Physicochemical Properties

The physicochemical properties of **metronidazole hydrochloride** are critical for its formulation, delivery, and biological activity. These properties are summarized below.

Table 2: Quantitative Physicochemical Data

Property	Value	Conditions	Source
Molecular Weight	207.61 g/mol	[1][3]	
Melting Point (Metronidazole)	159-161 °C	[6][9]	
Boiling Point	405.4 °C	at 760 mmHg	[8][10]
pKa (Strongest Basic)	2.81	[3]	
Water Solubility (Metronidazole)	10 g/L	at 20 °C	[5][6][11]
Solubility in PBS (pH 7.2)	~2 mg/mL	[12]	
Solubility in Ethanol	~5 mg/mL	[12]	
Solubility in DMSO & DMF	~15 mg/mL	[12]	
Flash Point	199 °C	[8][10]	

Stability Profile: **Metronidazole hydrochloride** exhibits specific stability characteristics. It is known to darken upon exposure to light, indicating photosensitivity.[5][6] The compound is generally stable in acidic solutions but shows significant degradation in alkaline environments.[13] For instance, in a 3M NaOH solution at 60°C, complete degradation occurs within an hour, whereas in a 3M HCl solution under similar conditions, a significant portion of the substance remains.[13] Reconstituted **metronidazole hydrochloride** has a low pH (0.5–2.0) and can react with aluminum, producing a reddish-brown discoloration.[5][6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of **metronidazole hydrochloride**.

Determination of Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of metronidazole.

- Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation.
- Detection: UV detection at a wavelength where metronidazole shows maximum absorbance, such as 277 nm or 311 nm.^{[12][14]}
- Procedure:
 - Standard Preparation: Prepare a stock solution of a known concentration of **metronidazole hydrochloride** reference standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution.
 - Sample Preparation: Accurately weigh and dissolve the **metronidazole hydrochloride** sample in the same solvent to a concentration within the calibration range.
 - Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution.
 - Quantification: Determine the concentration of the sample from the calibration curve. Purity is calculated by comparing the peak area of the main component to the total area of all peaks.

Determination of pKa by Potentiometric Titration

The pKa value, which corresponds to the protonation of the imidazole ring, can be determined by potentiometric titration.

- Instrumentation: A pH meter with a calibrated electrode and a burette.
- Reagents: Standardized hydrochloric acid (e.g., 0.1 M HCl) and a solution of **metronidazole hydrochloride** of known concentration in deionized water.
- Procedure:

- Dissolve a precisely weighed amount of **metronidazole hydrochloride** in a known volume of CO₂-free deionized water.
- Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- Titrate the solution with the standardized HCl solution, adding small, precise volumes of the titrant.
- Record the pH after each addition of titrant.
- Plot the pH versus the volume of titrant added. The equivalence point is found from the steepest part of the curve (or the maximum of the first derivative).
- The pKa is the pH at the half-equivalence point.

Solubility Measurement

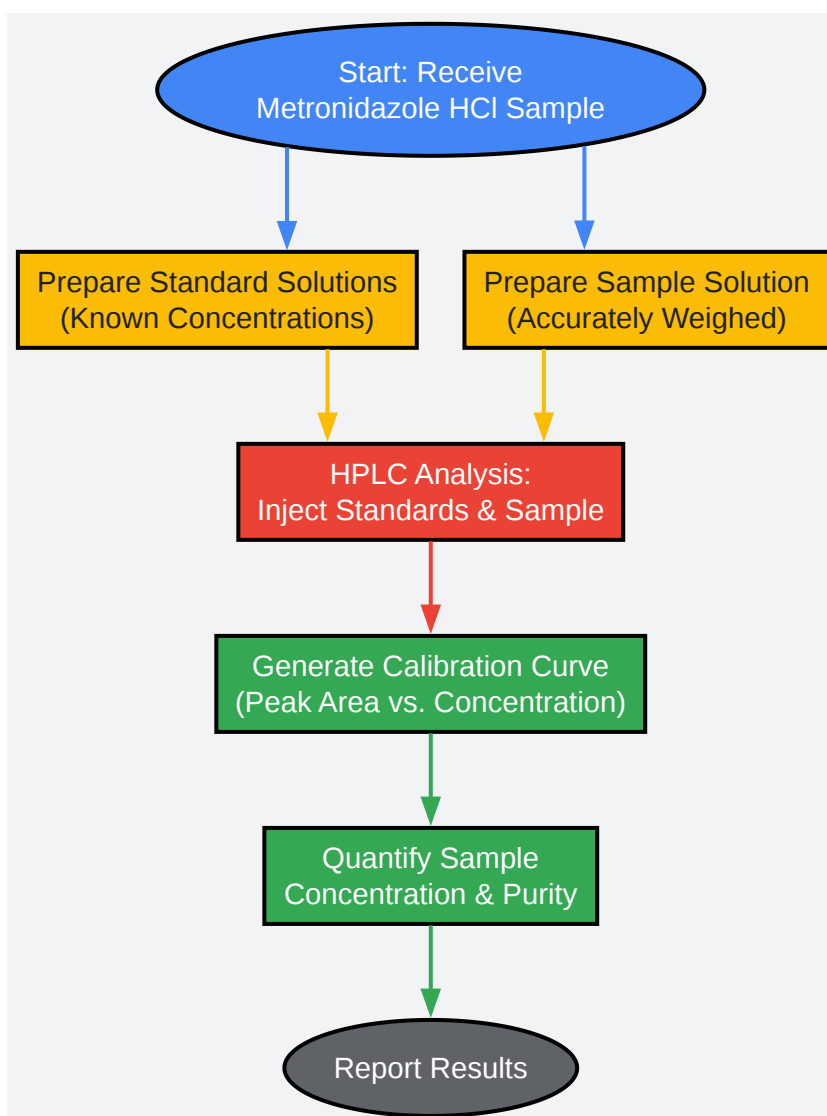
The solubility can be determined using the shake-flask method.

- Instrumentation: A temperature-controlled shaker, centrifuge, and a UV-Vis spectrophotometer or HPLC system for concentration measurement.
- Procedure:
 - Add an excess amount of **metronidazole hydrochloride** to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.
 - Agitate the flask in a temperature-controlled shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, allow the suspension to settle.
 - Centrifuge the samples to separate the undissolved solid.
 - Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.

- Dilute the sample appropriately and measure the concentration of dissolved **metronidazole hydrochloride** using a validated analytical method like UV-Vis spectrophotometry or HPLC.

Mechanism of Action and Experimental Workflows

The therapeutic effect of metronidazole is a result of a multi-step intracellular process that is exclusive to anaerobic organisms. This logical workflow, along with a typical analytical workflow, is visualized below.



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